molecular formula C13H11N5O3S B2920265 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1286713-68-5

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2920265
CAS No.: 1286713-68-5
M. Wt: 317.32
InChI Key: WXHHNROKLOXZLJ-UHFFFAOYSA-N
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Description

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carbon disulfide, followed by the reaction with phenyl isocyanate to form the oxadiazole ring. The thiadiazole ring is then introduced through a subsequent cyclization reaction involving thiosemicarbazide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various halogenated or alkylated derivatives .

Scientific Research Applications

4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, the compound has been shown to inhibit specific enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of oxadiazole and thiadiazole rings, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of new materials and in the development of novel therapeutic agents.

Properties

IUPAC Name

4-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-8-11(22-18-15-8)12(19)14-13-17-16-10(21-13)7-20-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHNROKLOXZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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